Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C11H13IO3 It is a derivative of propanoic acid, featuring an ethyl ester group, a hydroxy group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-iodophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(4-iodophenyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(4-iodophenyl)propanol.
Substitution: Formation of 3-Hydroxy-3-(4-aminophenyl)propanoate.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(4-bromophenyl)propanoate
- Ethyl 3-Hydroxy-3-(4-chlorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its ability to participate in halogen bonding, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H13IO3 |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
ADUJWCNWXJNMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
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